N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide
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Overview
Description
N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide is an organic compound characterized by the presence of a chlorophenyl group and a tetrahydrofuranylmethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 3-chloroaniline and tetrahydro-2-furanylmethylamine.
Formation of Intermediate: The 3-chloroaniline is first reacted with ethyl chloroformate to form an intermediate carbamate.
Coupling Reaction: This intermediate is then coupled with tetrahydro-2-furanylmethylamine under basic conditions to form the desired ethanediamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N1-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide would likely involve similar synthetic steps but on a larger scale. Optimizations for yield and purity, as well as cost-effective raw material sourcing, would be critical. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism by which N1-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide exerts its effects depends on its application:
Pharmacological Action: In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The chlorophenyl group can interact with hydrophobic pockets, while the ethanediamide backbone may form hydrogen bonds with target molecules.
Material Properties: In materials science, the compound’s structure allows it to participate in polymerization reactions, contributing to the mechanical and thermal properties of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3-chlorophenyl)-N~2~-(methyl)ethanediamide: Similar structure but with a methyl group instead of the tetrahydrofuranylmethyl group.
N~1~-(4-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide: Similar structure but with the chlorine atom in the para position.
Uniqueness
N~1~-(3-chlorophenyl)-N~2~-(tetrahydro-2-furanylmethyl)ethanediamide is unique due to the presence of the tetrahydrofuranylmethyl group, which can impart different steric and electronic properties compared to simpler alkyl groups. This can influence its reactivity and interactions with biological targets or materials.
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-9-3-1-4-10(7-9)16-13(18)12(17)15-8-11-5-2-6-19-11/h1,3-4,7,11H,2,5-6,8H2,(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNQBVGLDNVGKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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